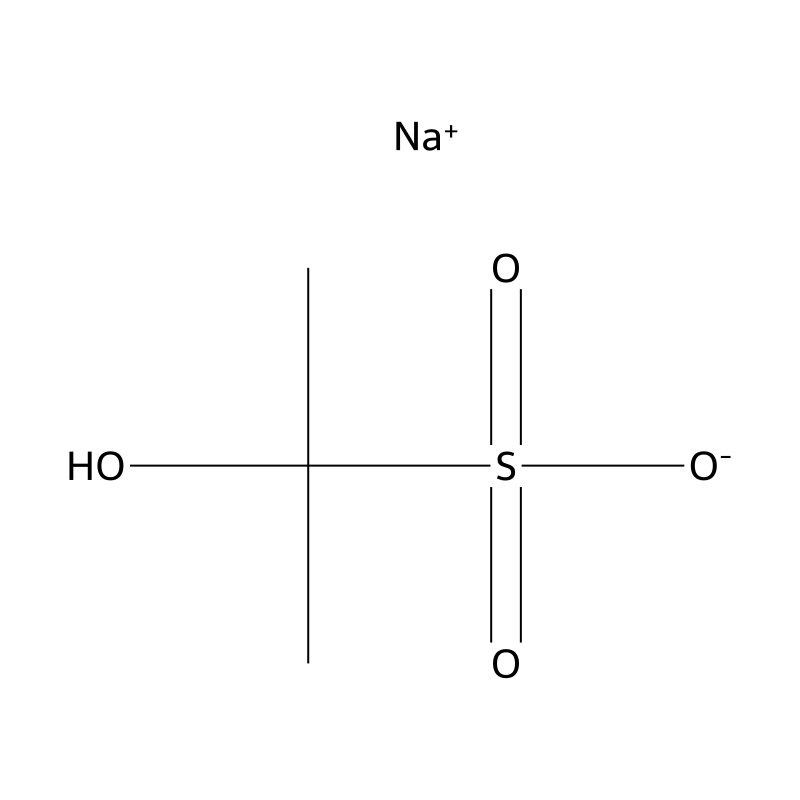Acetone sodium bisulfite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Chemical Synthesis
Field: Chemical Synthesis
Application Summary: Acetone Sodium Bisulfite is used as a reagent in the synthesis of various chemicals. It is particularly useful in the production of methacrylates, which serve as a foundation for producing polymers .
Methods of Application: The specific method of application can vary depending on the desired product. The general process involves using acetone sodium bisulfite as a precursor in the chemical reaction .
Results or Outcomes: The use of Acetone Sodium Bisulfite in this context facilitates the production of a wide range of polymers. These polymers are used in various items, from adhesives to bathtubs .
Application in Reductive Amination
Field: Organic Chemistry
Application Summary: Acetone Sodium Bisulfite is used in the direct reductive amination of aldehyde bisulfite adducts .
Methods of Application: Aldehyde bisulfite adducts derived from unstable parent aldehydes can reductively alkylate in a direct fashion with a variety of amines using 2-picoline borane as the reducing agent and a protic solvent (MeOH) .
Results or Outcomes: The method was successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .
Application in Raman Spectroscopy
Field: Physical Chemistry
Application Summary: Acetone Sodium Bisulfite is used in Raman spectroscopy, a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system .
Methods of Application: In a typical experiment, the reactants (acetone and sodium bisulfite) are compared with the product’s spectrum to observe the changing groups/bonds .
Results or Outcomes: This method allows for the detailed analysis of chemical bonds and molecular structures, providing valuable insights into the properties of the substance .
Application in Material Science
Field: Material Science
Application Summary: Acetone Sodium Bisulfite is used in the field of Material Science for the synthesis of various materials .
Methods of Application: The specific method of application can vary depending on the desired product. The general process involves using acetone sodium bisulfite as a precursor in the chemical reaction .
Results or Outcomes: The use of Acetone Sodium Bisulfite in this context facilitates the production of a wide range of materials. These materials are used in various applications, from industrial manufacturing to consumer products .
Application in Food Processing
Field: Food Science
Application Summary: Acetone Sodium Bisulfite is used in food processing, specifically in the detoxification of mycotoxins .
Methods of Application: In a typical process, food samples are treated with sodium bisulfite and then heated at 45 to 65 °C for 1 hour .
Results or Outcomes: This treatment can degrade up to 68% of added AFB1, a type of mycotoxin . This makes it a promising method for the detoxification of AFB1, AFG1, and AFM1 .
Application in Chemical Stability
Field: Chemical Engineering
Application Summary: Acetone Sodium Bisulfite is used to confer chemical stability to the parent aldehyde and exhibit desirable physical properties such as crystallinity .
Origin
ASBS is typically synthesized by the reaction of acetone (propanone) with sodium bisulfite (sodium hydrogen sulfite) in an aqueous solution [].
Significance
ASBS finds applications in various scientific research fields due to its ability to:
- Act as a nucleophilic addition agent for carbonyl compounds [].
- Serve as a source of sulfite ions (SO3²⁻) in specific reactions [].
- Function as a component in redox initiator-inhibitor systems for polymerization processes [].
Molecular Structure Analysis
The ASBS molecule consists of three main parts:
- An acetone (propanone) group (CH3COCH3)
- A sulfite group (SO3²⁻)
- A sodium cation (Na⁺)
The acetone group provides a carbonyl group (C=O), which is susceptible to nucleophilic attack. The sulfite group acts as the nucleophile in this case. The sodium cation balances the negative charge of the sulfite group.
Chemical Reactions Analysis
Synthesis
Acetone sodium bisulfite is synthesized through the following reaction []:
CH3COCH3 (acetone) + NaHSO3 (sodium bisulfite) → CH3COCH2SO3Na (ASBS) + H2O (water)
Decomposition
ASBS can decompose upon heating, releasing sulfur dioxide (SO2) and sodium carbonate (Na2CO3) [].
Other Reactions
ASBS can participate in nucleophilic addition reactions with other carbonyl compounds. For instance, it can react with aldehydes to form addition products [].








